3-Piperidinopropiophenone hydrochloride
Overview
Description
3-Piperidinopropiophenone hydrochloride, also known as 1-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride, is a chemical compound with the molecular formula C14H20ClNO . It has a molecular weight of 253.77 g/mol . This compound is used in the synthesis of pharmaceuticals .
Synthesis Analysis
Piperidine derivatives, such as this compound, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI isInChI=1S/C14H19NO.ClH/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15;/h1,3-4,7-8H,2,5-6,9-12H2;1H
. Physical and Chemical Properties Analysis
This compound is a white crystalline powder . It has a molecular weight of 253.77 g/mol and a molecular formula of C14H20ClNO .Scientific Research Applications
Synthesis and Pharmacological Activity
- A series of β-piperidinopropiophenones, including 3-piperidinopropiophenone hydrochloride, were synthesized and demonstrated central m-cholinoblocking and peripheral n-cholinoblocking properties. These compounds, including 1-(4-methoxyphenyl)-1-cyclohexyl-3-piperidinopropanol hydrochloride, also showed anti-inflammatory activity (Gasparyan et al., 2009).
Antimicrobial Properties
- Dyclonine hydrochloride (a derivative of this compound) has significant bactericidal and fungicidal activity, in addition to its topical anesthetic properties. This compound also demonstrated self-sterilizing action when combined with chlorobutanol (Florestano & Bahler, 1956).
Local Anesthetic and Antispasmodic Activity
- Certain alkoxy derivatives of β-piperidinopropiophenone, including p-n-utoxy-β-piperidinopropiophenone hydrochloride, showed notable local anesthetic and antimicrobial activity, although they did not enhance antispasmodic potency over the parent compound (Bockstahler & Wright, 1957).
Muscle Relaxant Properties
- Eperisone hydrochloride (another derivative) is used for treating muscle stiffness and pain. It has been shown to be effective in treating low back pain and spasticity of spinal muscles (Cabitza & Randelli, 2008).
Antagonistic Effect on Anaphylaxis
- Mydocalm, a derivative of this compound, demonstrated potent antagonism to the slow-reacting substance of anaphylaxis (SRS-A), showing significant potential in immunopharmacological applications (Nagai et al., 1983).
Mechanism of Action
Target of Action
The primary targets of 1-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride . These factors can include pH, temperature, and the presence of other molecules, among others.
Properties
IUPAC Name |
1-phenyl-3-piperidin-1-ylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15;/h1,3-4,7-8H,2,5-6,9-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIROGEVVNHGHFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237193 | |
Record name | 3-Piperidinopropiophenone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886-06-6 | |
Record name | 3-Piperidinopropiophenone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinopropiophenone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Piperidinopropiophenone hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Piperidinopropiophenone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-benzoylethyl)piperidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (1-PHENYL-3-(PIPERIDIN-1-YL)PROPAN-1-ONE HYDROCHLORIDE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHK6YP2A9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for 3-Piperidinopropiophenone hydrochloride derivatives as muscle relaxants?
A1: Research suggests that this compound derivatives, like tolperisone, primarily act by inhibiting the activity of the gamma motor neuron pathway originating in the mesencephalic reticular formation. [] This inhibition leads to a reduction in muscle spasticity and rigidity. []
Q2: Are there any notable structure-activity relationships within the this compound class of compounds?
A2: Yes, studies indicate that modifications to the basic structure of this compound can influence its pharmacological activity. For instance, adding methyl groups at specific positions, such as in Mydocalm (2,4'-dimethyl-3-piperidinopropiophenone hydrochloride) and its derivatives, has been shown to impart antagonistic effects against slow-reacting substance of anaphylaxis (SRS-A). [] Further research on the impact of various substitutions on activity, potency, and selectivity is crucial for optimizing therapeutic applications.
Q3: What preclinical models have been used to study the efficacy of this compound derivatives?
A3: Various animal models have been employed to investigate the efficacy of this compound derivatives. For example, Tolperisone's muscle relaxant properties were assessed in mice and rats using pharmacological tests inducing muscle rigidity and convulsions. [] Additionally, its effects on decerebrated rigidity were studied in cats. [] These models provide valuable insights into the compound's potential therapeutic benefits.
Q4: Has the pharmacokinetic profile of any this compound derivative been investigated in humans?
A4: Yes, the pharmacokinetics of eperisone hydrochloride (4'-ethyl-2-methyl-3-piperidinopropiophenone hydrochloride) have been studied in humans. [] While the specific details of absorption, distribution, metabolism, and excretion were not provided in the abstract, this research indicates an interest in understanding the compound's behavior within the human body.
Q5: Have any clinical trials been conducted to evaluate the efficacy and safety of this compound derivatives for treating specific conditions?
A5: A randomized, double-blind clinical trial was conducted to assess the efficacy and safety of eperisone hydrochloride in patients with acute low back pain and muscle spasticity. [] The study compared eperisone to thiocolchicoside and found both medications to have comparable analgesic and muscle relaxant effects. [] This highlights the potential of eperisone hydrochloride as a treatment option for low back pain.
Q6: Has this compound or its derivatives shown any potential for allergic reactions?
A6: While not directly related to this compound, research has identified its derivative, dyclonine hydrochloride (4'-butoxy-3-piperidinopropiophenone hydrochloride), as a potential allergen. [, ] Cases of allergic contact dermatitis have been reported after topical application of dyclonine-containing products. [, ] This highlights the importance of considering potential allergic reactions when developing and utilizing this compound derivatives.
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